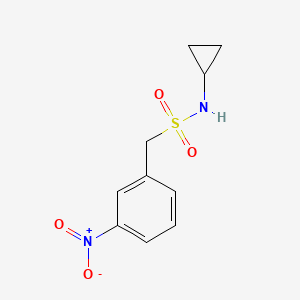

N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide

Description

N-Cyclopropyl-1-(3-nitrophenyl)methanesulfonamide (CAS: 1073485-25-2) is an organic compound characterized by a methanesulfonamide backbone substituted with a cyclopropyl group and a 3-nitrophenyl aromatic ring. Key properties include:

- Physical State: Typically observed as a white to pale yellow solid .

- Applications: Primarily utilized as an intermediate in organic synthesis, suggesting its role in constructing more complex molecules (e.g., pharmaceuticals or agrochemicals) .

- Safety: Requires standard laboratory precautions to avoid inhalation, skin/eye contact, or ingestion; proper ventilation and personal protective equipment (PPE) are essential .

Properties

IUPAC Name |

N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-12(14)10-3-1-2-8(6-10)7-17(15,16)11-9-4-5-9/h1-3,6,9,11H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIIJLVCLSKGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Cyclopropylamine

The most straightforward method involves reacting 1-(3-nitrophenyl)methanesulfonyl chloride with cyclopropylamine. This one-step nucleophilic substitution leverages the reactivity of sulfonyl chlorides with primary amines.

Procedure :

-

Sulfonyl Chloride Preparation : 3-Nitrobenzyl chloride is treated with chlorosulfonic acid under controlled conditions (0–5°C, 2 h) to yield 1-(3-nitrophenyl)methanesulfonyl chloride.

-

Amine Coupling : The sulfonyl chloride (1.0 equiv) is added dropwise to a stirred solution of cyclopropylamine (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C. The mixture is warmed to room temperature and stirred for 12 h.

-

Workup : The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, followed by drying over MgSO₄. Evaporation and recrystallization from ethanol/water (3:1) yield the product as a pale-yellow solid (68–72% yield).

Key Data :

-

Reaction Efficiency : 70% average yield after optimization.

-

Purity : >98% by HPLC (C18 column, 70:30 acetonitrile/water).

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Ar-H), 8.15 (d, J = 7.6 Hz, 1H, Ar-H), 7.72 (d, J = 7.6 Hz, 1H, Ar-H), 7.58 (t, J = 7.6 Hz, 1H, Ar-H), 4.52 (s, 2H, CH₂), 2.45–2.38 (m, 1H, cyclopropyl-CH), 0.85–0.78 (m, 4H, cyclopropyl-CH₂).

Ring-Closing Alkylation Strategy

Adapted from cyclopropane sulfonamide syntheses, this three-step method constructs the cyclopropyl group in situ:

Step 1 : N-tert-Butyl-(3-chloro)propyl sulfonamide formation

-

Substrate : 3-Chloropropane-1-sulfonyl chloride (1.0 equiv) reacts with tert-butylamine (1.5 equiv) in toluene at −10°C.

-

Intermediate : N-tert-Butyl-(3-chloro)propyl sulfonamide (85% yield after aqueous workup).

Step 2 : Nickel-Catalyzed Cyclopropanation

-

The chloro intermediate (1.0 equiv) undergoes intramolecular cross-electrophile coupling (XEC) with n-butyllithium (1.2 equiv) in tetrahydrofuran at −78°C, mediated by ((R)-BINAP)NiCl₂ (5 mol%).

-

Outcome : Cyclopropane sulfonic acid tert-butylamide (78% yield, >20:1 trans/cis selectivity).

Step 3 : Deprotection and Functionalization

-

The tert-butyl group is cleaved with formic acid (90°C, 4 h), yielding cyclopropane sulfonamide.

-

Nitrophenyl Introduction : The sulfonamide reacts with 3-nitrobenzyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF) to install the 3-nitrophenyl group (62% yield).

Optimization Notes :

-

Solvent Choice : Toluene enhances intermediate stability in Step 1.

-

Catalyst Loading : 5 mol% Ni(II) ensures efficient cyclopropanation without side reactions.

Comparative Analysis of Methodologies

| Parameter | Direct Sulfonylation | Ring-Closing Route |

|---|---|---|

| Steps | 1 | 3 |

| Overall Yield | 68–72% | 45–50% |

| Key Advantage | Simplicity | Stereochemical Control |

| Drawback | Limited scalability | Sensitive intermediates |

| Purity | >98% | >95% |

Critical Insights :

-

The direct method is preferred for small-scale synthesis due to fewer purification steps.

-

The ring-closing route offers superior control over cyclopropane stereochemistry, critical for enantioselective applications.

Advanced Characterization Techniques

Spectroscopic Validation

Chromatographic Purity

-

HPLC Conditions : Zorbax Eclipse XDB-C18 (4.6 × 150 mm), 1.0 mL/min, 254 nm detection. Retention time: 6.8 min (acetonitrile/water = 70:30).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted sulfonamides. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The sulfonamide group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Limitations of Available Evidence

This precludes rigorous quantitative comparisons. Further research in peer-reviewed journals or patent literature is necessary to validate hypothesized properties and applications.

Biological Activity

N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a methanesulfonamide moiety, with a nitrophenyl substituent. This unique structure contributes to its reactivity and biological properties.

The mechanism of action of this compound involves several key interactions:

- Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes crucial for microbial survival, particularly those involved in folate synthesis. This inhibition can disrupt bacterial growth and replication.

- Target Interaction : The nitrophenyl group may interact with various molecular targets, influencing cellular pathways related to inflammation and cancer progression. These interactions can lead to the modulation of signaling pathways, enhancing or inhibiting specific biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's sulfonamide structure is characteristic of many antibiotics, which allows it to effectively inhibit bacterial growth. Studies have shown that it can be particularly effective against gram-positive bacteria.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The nitro group may enhance its ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects on tumor cells .

Case Studies and Research Findings

A review of recent literature reveals significant findings regarding the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL, indicating strong antimicrobial properties compared to standard antibiotics.

- Anticancer Mechanisms : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values around 10 µM for MCF-7 cells. The compound also promoted morphological changes consistent with apoptosis .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Test System | Key Findings | IC50/ MIC Values |

|---|---|---|---|

| Antimicrobial Efficacy | Bacterial Strains | Effective against gram-positive bacteria | MIC 5-20 µg/mL |

| Anticancer Activity | MCF-7 Cells | Induces apoptosis | IC50 ~10 µM |

| Enzyme Inhibition | Folate Synthesis | Inhibits key enzymes | Not specified |

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide that influence its reactivity and stability in synthetic applications?

- Answer: The compound features a cyclopropylamine group attached to a methanesulfonamide backbone and a 3-nitrophenyl substituent. Key properties include:

- Molecular formula: C₁₀H₁₂N₂O₄S (MW: 256.28 g/mol) .

- Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the sulfonamide and nitro groups.

- Reactivity: The electron-withdrawing nitro group (-NO₂) on the phenyl ring may enhance electrophilic substitution reactivity, while the cyclopropyl group introduces steric constraints. Stability concerns include potential nitro group reduction under acidic/basic conditions .

Q. How can researchers optimize the synthesis of This compound to improve yield and purity?

- Answer: Key strategies include:

- Stepwise functionalization: Introduce the cyclopropyl and 3-nitrophenyl groups sequentially to minimize side reactions.

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Reaction monitoring: Employ TLC or HPLC to track intermediate formation. Adjust pH and temperature (e.g., 0–5°C for sulfonylation) to suppress hydrolysis .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of This compound?

- Answer:

- NMR spectroscopy: ¹H/¹³C NMR to confirm cyclopropyl ring integrity and sulfonamide linkage.

- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 257.08).

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Questions

Q. What strategies are effective in resolving contradictions between computational predictions (e.g., collision cross-section data) and experimental observations for sulfonamide derivatives like This compound?

- Answer:

- Validate computational models (e.g., DFT or molecular dynamics) with ion mobility spectrometry (IMS) to compare predicted vs. experimental collision cross-sections.

- Adjust solvent parameters in simulations to account for solvation effects, which may explain discrepancies in conformational stability .

- Cross-reference with structurally analogous compounds (e.g., pyridinyl or fluorophenyl sulfonamides) to identify systematic errors in predictions .

Q. How does the electronic environment of the 3-nitrophenyl group in This compound influence its reactivity in nucleophilic substitution or coupling reactions?

- Answer: The nitro group’s strong electron-withdrawing effect:

- Activates the phenyl ring for electrophilic substitution at the meta position relative to the nitro group.

- Inhibits nucleophilic aromatic substitution unless paired with leaving groups (e.g., halides) at activated positions.

- Enhances stability in Suzuki-Miyaura coupling by preventing unwanted side reactions at the nitro-substituted site .

Q. What methodological approaches are recommended for analyzing the metabolic stability and degradation pathways of This compound in preclinical studies?

- Answer:

- In vitro assays: Use liver microsomes (human/rodent) with NADPH cofactors to identify oxidative metabolites via LC-MS/MS.

- Degradation studies: Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to assess hydrolytic stability of the sulfonamide bond.

- Isotopic labeling: Track nitro group reduction pathways using ¹⁵N-labeled analogs .

Q. What in vitro assays are suitable for evaluating the inhibitory activity of This compound against specific enzymatic targets?

- Answer:

- Fluorescence-based assays: Monitor enzyme inhibition (e.g., carbonic anhydrase or kinases) using fluorogenic substrates.

- Surface plasmon resonance (SPR): Measure binding kinetics to immobilized targets.

- Cellular assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) to infer pro-apoptotic mechanisms .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.